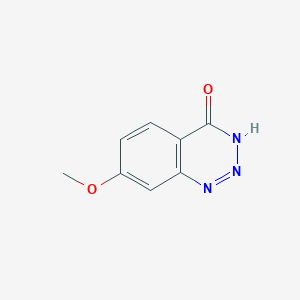

7-Methoxy-3H-1,2,3-benzotriazin-4-one

Description

7-Methoxy-3H-1,2,3-benzotriazin-4-one is a heterocyclic compound featuring a benzotriazinone core with a methoxy substituent at the 7-position. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

7-methoxy-3H-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C8H7N3O2/c1-13-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |

InChI Key |

SBLDECLVHMZAPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NN=N2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

The synthesis begins with 7-methoxyanthranilic acid or its ester derivatives. These precursors are typically prepared via:

Diazotization and Cyclization

The diazotization process follows established protocols:

-

7-Methoxyanthranilamide (0.1 mol) is suspended in ice-cold 8 M HCl.

-

Sodium nitrite (1.98 mol equivalents) is added gradually at 0–5°C to form the diazonium salt.

-

The mixture is warmed to room temperature and neutralized with NaOH, inducing cyclization to yield 7-methoxy-3H-1,2,3-benzotriazin-4-one .

Key Data:

-

Challenges: Competing side reactions, such as dimerization or over-nitrosation, necessitate strict temperature control.

Photochemical Cyclization of Aryl Triazine Precursors

Recent advancements in photoredox catalysis have enabled the synthesis of benzotriazinones under mild conditions. This method avoids harsh acids and is scalable via continuous flow reactors.

Substrate Design

The precursor N-(2-azidoaryl)-7-methoxybenzamide is synthesized in three steps:

Flow Reactor Optimization

-

Reactor setup: A borosilicate glass microreactor with a 420 nm LED array.

-

Conditions: Residence time = 15 min, solvent = DCM/acetone (4:1), room temperature.

-

Mechanism: Photoexcitation induces a-H shift, followed by cyclization to form the benzotriazinone core.

Performance Metrics:

Post-Functionalization of Benzotriazinone Scaffolds

For laboratories lacking specialized precursors, late-stage methoxylation offers an alternative route.

Electrophilic Methoxylation

-

Substrate: 7-Hydroxy-3H-1,2,3-benzotriazin-4-one.

Outcomes:

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Diazotization | High yields, simple setup | Harsh acidic conditions, poor atom economy | Small-scale academic synthesis |

| Photochemical Flow | Scalable, green solvents, mild conditions | Requires specialized equipment | Industrial applications |

| Late-Stable Methoxylation | Flexible for derivative libraries | Low yields, multi-step sequence | Medicinal chemistry optimization |

Characterization and Validation

All synthetic routes require rigorous analytical validation:

Chemical Reactions Analysis

7-Methoxy-3H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the triazinone ring, potentially leading to the formation of amine derivatives.

Common reagents used in these reactions include nitrous acid for cyclization, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-Methoxy-3H-1,2,3-benzotriazin-4-one exhibits promising anticancer properties. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines.

Mechanism of Action

The compound's mechanism involves the induction of DNA damage without causing interstrand cross-links but rather promoting double-strand breaks, which can trigger apoptosis in cancer cells.

Case Studies

A comparative study demonstrated that benzotriazine derivatives effectively inhibited topoisomerase II activity, resulting in cell cycle arrest and apoptosis in cancer cell lines. This suggests potential for photochemotherapy applications when combined with UVA activation .

Bioactive Molecule Research

this compound is under investigation for its potential as a bioactive molecule with antimicrobial properties. Its structural features allow for interactions with biological targets that could lead to the development of new therapeutic agents .

Material Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing complex heterocyclic compounds. Its unique structure allows it to be utilized in developing new materials and as a precursor in synthesizing dyes and pigments .

Chemical Reactions and Synthesis

The compound can undergo various chemical reactions, including oxidation and substitution reactions, making it versatile for synthetic applications:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to formyl or carboxyl groups | Potassium permanganate |

| Reduction | Can be reduced to form derivatives with different functional groups | Sodium borohydride |

| Substitution | Hydroxymethyl group can be substituted with other functional groups | Alkyl halides or acyl chlorides |

Mechanism of Action

The mechanism of action of 7-Methoxy-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : Unlike Azinphos derivatives, which act as acetylcholinesterase inhibitors, the target compound’s bioactivity remains underexplored but may align with anticancer or antimicrobial applications due to structural parallels with benzodithiazines .

- Synthetic Utility: The compound’s methoxy group could serve as a directing group in electrophilic substitution reactions, offering pathways to further functionalize the benzotriazinone core .

Biological Activity

7-Methoxy-3H-1,2,3-benzotriazin-4-one is a member of the benzotriazinone family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including antimicrobial and anticancer properties.

The chemical structure of this compound can be represented as follows:

Molecular Weight: 180.18 g/mol

CAS Number: 41994-97-2

The presence of the methoxy group at the seventh position enhances its solubility and biological interactions compared to other benzotriazinones.

Antimicrobial Properties

Research indicates that benzotriazinones, including this compound, exhibit significant antimicrobial activity. A study showed that derivatives of benzotriazinones have been effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It appears to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, its effects have been documented against leukemia and breast cancer cell lines.

Case Study: Anticancer Efficacy

In a recent study evaluating the compound's efficacy against human leukemia cells (K562), it was found that treatment with this compound resulted in a significant decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The results indicate a dose-dependent response with significant cytotoxicity at higher concentrations.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research suggests that it may inhibit enzymes involved in DNA replication and protein synthesis. This inhibition disrupts critical cellular processes necessary for cancer cell survival and proliferation .

Synthesis and Derivatives

The synthesis of benzotriazinones can be achieved through various methods including photocyclization reactions. Recent advancements have utilized continuous flow reactor technology to enhance yield and efficiency in producing these compounds .

Structural Modifications

The biological activity of benzotriazinones can be significantly influenced by structural modifications. For instance:

| Derivative | Biological Activity |

|---|---|

| 7-Ethylbenzotriazinone | Increased cytotoxicity |

| Substituted derivatives (e.g., halogens) | Enhanced antimicrobial properties |

These modifications can optimize pharmacokinetic properties and improve binding affinities to target molecules.

Q & A

Basic: What are the common synthetic routes for 7-Methoxy-3H-1,2,3-benzotriazin-4-one, and how are they optimized for yield?

Methodological Answer:

The synthesis typically involves cyclization of substituted phenylacetic acid derivatives under acidic conditions. For example, a precursor with a methoxy group at the 7th position undergoes cyclization using strong acid catalysts (e.g., H₂SO₄) in solvents like toluene or acetic acid at elevated temperatures (80–120°C) . Industrial-scale production may employ continuous flow reactors to enhance reproducibility and yield . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst stoichiometry. Parallel monitoring via thin-layer chromatography (TLC) or in-line NMR can help identify intermediates and optimize reaction progress .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~160–170 ppm) groups. Aromatic protons in the benzotriazinone ring appear as distinct multiplet signals .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₈H₇N₃O₂, MW 177.06 g/mol) with <2 ppm error .

- IR spectroscopy : Identifies carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

The compound exhibits moderate toxicity (oral LD₅₀ in mice: 180–501 mg/kg) and may release toxic NOₓ/SOₓ fumes upon decomposition . Key precautions:

- Use fume hoods and personal protective equipment (gloves, lab coat).

- Avoid inhalation; store in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Dispose of waste via alkaline hydrolysis (pH >10) to neutralize reactive intermediates .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., receptor binding vs. enzyme inhibition) often arise from assay conditions or structural variations. To address this:

- Standardize assays : Use isogenic cell lines and consistent ligand concentrations (e.g., 10 µM for 5-HT₁A receptor binding studies) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using computational tools like molecular docking (AutoDock Vina) .

- Statistical validation : Apply ANOVA or Tukey’s test to evaluate significance across multiple replicates .

Advanced: What strategies are effective for optimizing the nematicidal or enzyme-inhibitory activity of benzotriazinone derivatives?

Methodological Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to enhance electrophilicity and target binding .

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .

- In vivo testing : Use Caenorhabditis elegans models for nematicidal activity, monitoring lethality at 48-hour intervals .

Advanced: How can conflicting toxicity data (e.g., oral vs. parenteral LD₅₀) be reconciled in risk assessment?

Methodological Answer:

- Route-specific pharmacokinetics : Parenteral administration bypasses first-pass metabolism, increasing bioavailability. Adjust dose metrics using allometric scaling (e.g., mg/m² body surface area) .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsomal assays to predict metabolic clearance differences .

- Probabilistic modeling : Apply Monte Carlo simulations to account for interspecies variability .

Advanced: What mechanistic insights explain the Smiles rearrangement observed in benzotriazinone reactions?

Methodological Answer:

The Smiles rearrangement involves aryl migration via a cyclic transition state. For example, 4-mercapto-1,2,3-benzotriazine forms through nucleophilic attack by phosphorus pentasulfide (P₄S₁₀) on the carbonyl group, followed by ring contraction . Mechanistic studies using isotopic labeling (¹⁸O or ³⁴S) and DFT calculations (B3LYP/6-31G*) can elucidate transition-state geometry and kinetics .

Advanced: How do substituent effects influence the electronic and steric properties of benzotriazinone derivatives?

Methodological Answer:

- Electronic effects : Methoxy groups at the 7th position donate electron density via resonance, reducing electrophilicity of the triazine ring (Hammett σₚ: –0.27) .

- Steric effects : Bulky substituents (e.g., benzyl) at the 3rd position hinder π-stacking interactions, as shown by X-ray crystallography (e.g., CCDC 2169311) .

- Computational modeling : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution and frontier molecular orbitals (HOMO/LUMO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.